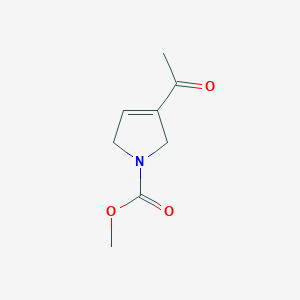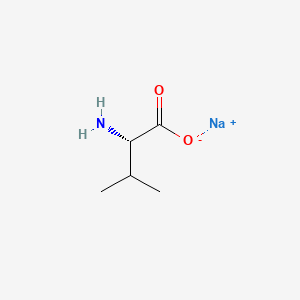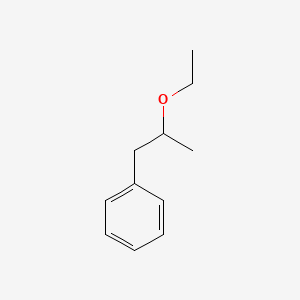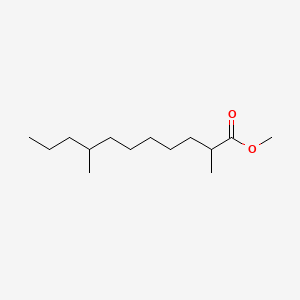![molecular formula C10H26NO4PSi2 B13816620 Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that features both phosphonic acid and silyl ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of [2-(Acetylamino)ethyl]phosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid moiety.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The silyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used to replace the silyl ester groups.
Major Products:
Oxidation: Products may include phosphonic acid derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups.
- Acts as a precursor for the synthesis of more complex organophosphorus compounds.
Biology:
- Potential applications in the development of biologically active molecules, such as enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active phosphonic acid derivatives in vivo.
Industry:
- Utilized in the production of materials with specific properties, such as flame retardants or plasticizers.
Mecanismo De Acción
The mechanism of action of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester involves its ability to undergo hydrolysis, releasing [2-(Acetylamino)ethyl]phosphonic acid. This compound can then interact with various molecular targets, such as enzymes or receptors, depending on its specific application. The silyl ester groups protect the phosphonic acid moiety, allowing for controlled release under specific conditions.
Comparación Con Compuestos Similares
[2-(Acetylamino)ethyl]phosphonic acid: The parent compound without the silyl ester groups.
[2-(Amino)ethyl]phosphonic acid bis(trimethylsilyl)ester: A similar compound with an amino group instead of an acetylamino group.
Uniqueness:
- The presence of both acetylamino and silyl ester groups in [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester provides unique reactivity and stability compared to its analogs.
- The silyl ester groups offer protection and controlled release of the phosphonic acid moiety, making it useful in various applications where stability and reactivity need to be balanced.
Propiedades
Fórmula molecular |
C10H26NO4PSi2 |
|---|---|
Peso molecular |
311.46 g/mol |
Nombre IUPAC |
N-[2-bis(trimethylsilyloxy)phosphorylethyl]acetamide |
InChI |
InChI=1S/C10H26NO4PSi2/c1-10(12)11-8-9-16(13,14-17(2,3)4)15-18(5,6)7/h8-9H2,1-7H3,(H,11,12) |
Clave InChI |
AKZHPWWSFAYUIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)







![Adenosine,[8-14C]](/img/structure/B13816584.png)



![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)

